2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-5-2-6-13(11)10-4-1-3-9(7-10)8-12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWVWWWUWFEZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368503-69-8 | |
| Record name | 2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)benzaldehyde with a suitable acetic acid derivative. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, to form the intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives related to 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid. For instance, compounds featuring similar structural motifs have demonstrated significant activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Candida auris. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Fluorobenzimidazole | S. aureus | 8 µg/mL |
| Hydrazone Derivative | C. auris | 16 µg/mL |
Anticancer Activity
In vitro studies indicate that derivatives of this compound exhibit promising anticancer properties, particularly against non-small cell lung adenocarcinoma (A549 cells). The anticancer activity appears to be structure-dependent, with certain substitutions significantly enhancing efficacy .
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| 3,5-Dichloro derivative | A549 | 21.2% |
| Ester derivative | A549 | 71.3% |
Pain Management
Due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may have applications in pain management therapies. Its ability to modulate inflammatory pathways could offer a new avenue for developing analgesics with fewer side effects compared to traditional NSAIDs .
Neurological Disorders
Preliminary research suggests potential applications in treating neurological disorders due to its effects on neurotransmitter systems. Compounds with similar oxopyrrolidine structures have been investigated for their neuroprotective effects, indicating that further exploration of this compound could yield valuable insights into treatments for conditions like Alzheimer's disease or other neurodegenerative disorders .
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of compounds related to this compound:
- A study published in MDPI explored the synthesis and biological evaluation of related compounds, demonstrating significant antimicrobial activity against multidrug-resistant pathogens .
- Another investigation into the anticancer properties revealed that specific derivatives could reduce cell viability significantly in cancer models, suggesting a pathway for drug development targeting resistant cancer types .
Mechanism of Action
The mechanism of action of 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic responses .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and implications:
Physicochemical and Pharmacokinetic Properties
- Solubility : The phenyl group in this compound likely reduces aqueous solubility compared to simpler analogs like (2-oxopyrrolidin-1-yl)acetic acid. Ester derivatives (e.g., ethyl 2-(2-oxopyrrolidin-1-yl)acetate) exhibit higher lipophilicity .
- Metabolic Stability : Bulky substituents (e.g., 2,5-dimethylpyrrole in compound 15) may slow metabolic degradation, as seen in anticancer derivatives .
Biological Activity
2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound serves as a reagent in the synthesis of various organic molecules and has been noted for its role in the preparation of pyrazolopyridines, which are known to inhibit phosphodiesterase 4B (PDE4B) enzymes. This inhibition is crucial for modulating inflammatory responses and cellular signaling pathways.
Cellular Effects
Research indicates that this compound influences cell function by modulating cell signaling pathways, gene expression, and metabolism. Notably, derivatives of this compound have demonstrated psychotropic and cerebroprotective effects, suggesting potential applications in neuropharmacology.
Table 1: Summary of Cellular Effects
| Effect Type | Description |
|---|---|
| Cell Signaling | Modulates pathways involved in inflammation and pain |
| Gene Expression | Alters transcription factors related to neuroprotection |
| Metabolism | Influences metabolic pathways linked to energy balance |
Molecular Mechanism
At the molecular level, the compound interacts with specific enzymes and receptors, leading to either inhibition or activation of their functions. The presence of the pyrrolidinone ring allows for significant interactions with biomolecules, enhancing its biological activity.
- Enzyme Inhibition : Binds to PDE4B, reducing inflammation.
- Receptor Modulation : Affects nicotinic acetylcholine receptors, contributing to analgesic effects.
- Cellular Localization : Targeting signals direct the compound to specific organelles, enhancing its efficacy .
Dosage Effects in Animal Models
Studies on animal models reveal that the biological activity of this compound varies significantly with dosage. Lower doses tend to exhibit therapeutic effects, while higher doses may lead to toxicity. For instance, a study indicated that at a dosage of 10 mg/kg, the compound showed promising anti-inflammatory effects without significant adverse reactions.
Metabolic Pathways
The compound undergoes various metabolic transformations in vivo. It interacts with enzymes that facilitate its conversion into active metabolites. Understanding these pathways is crucial for optimizing therapeutic applications and minimizing side effects .
Transport and Distribution
The transport mechanisms of this compound involve specific transporters that mediate its distribution across cellular membranes. Studies suggest that binding proteins play a critical role in maintaining its bioavailability within tissues .
Study 1: Anti-inflammatory Activity
In a controlled study involving rodents, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The study measured levels of cytokines such as TNF-alpha and IL-6 before and after treatment.
Table 2: Inflammatory Marker Levels Pre- and Post-Treatment
| Cytokine | Pre-Treatment Level (pg/mL) | Post-Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 70 |
| IL-6 | 200 | 90 |
This reduction indicates the compound's potential as an anti-inflammatory agent.
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal damage. Results showed that treatment with this compound significantly improved neuronal survival rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A two-step approach is typically employed:
Intermediate Synthesis : Coupling 3-aminophenylacetic acid with 2-pyrrolidone via nucleophilic substitution or palladium-catalyzed cross-coupling.
Oxidation : Introduce the oxo group to the pyrrolidine ring using oxidizing agents like Jones reagent or catalytic hydrogenation.
Optimization strategies include Design of Experiments (DOE) for parameter screening (e.g., temperature, catalyst loading) and computational reaction path searches using quantum chemical calculations to identify energy barriers .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC with UV/Vis detection (using reference standards like MM0777.03 or MM0054.01) to assess purity (>98% by area normalization) .
- NMR Spectroscopy : H and C NMR to confirm regiochemistry (e.g., distinguishing 3- vs. 2-substituted phenyl rings via coupling patterns).
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]: ~275.1 Da) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Mechanical Calculations : Use density functional theory (DFT) to model transition states and compare activation energies for competing pathways (e.g., electrophilic substitution at the phenyl ring vs. pyrrolidinyl nitrogen).
- Reaction Path Screening : Employ automated tools like ICReDD’s workflow to simulate intermediates and identify optimal conditions (e.g., solvent polarity, Lewis acid catalysts) .
- Validation : Cross-reference computational predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy).
Q. What strategies resolve contradictory data regarding the acute toxicity profile of pyrrolidinyl-phenylacetic acid derivatives?
- Methodological Answer :
- Comparative Analysis : Review SDS discrepancies (e.g., conflicting classifications for eye irritation in vs. 3). Prioritize studies with validated test protocols (OECD guidelines).
- In Vitro Assays : Use reconstructed human tissue models (e.g., EpiDerm™ for skin irritation) to validate toxicity endpoints.
- Dose-Response Studies : Conduct tiered testing (low-to-high concentrations) to establish NOAEL (No Observed Adverse Effect Level) .
Q. How can researchers assess the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes (37°C, NADPH cofactor) and quantify parent compound depletion via LC-MS/MS.
- CYP450 Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms to identify metabolic liabilities.
- Structural Analogues : Compare with related impurities (e.g., MM0031.03 or MM0054.01) to predict metabolic pathways .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in spectroscopic data for pyrrolidinyl-phenylacetic acid derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate NMR assignments using 2D techniques (COSY, HSQC) and deuterated solvents to eliminate solvent shift artifacts.
- Cross-Lab Validation : Share samples with independent labs to confirm spectral reproducibility.
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirming the oxopyrrolidine ring conformation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
